molecular formula C6H12N2O3 B2697220 2-(1,4-Dioxan-2-yl)acetohydrazide CAS No. 2119574-87-5

2-(1,4-Dioxan-2-yl)acetohydrazide

Cat. No. B2697220
CAS RN: 2119574-87-5
M. Wt: 160.173
InChI Key: ZEAQJFQRFWNDNE-UHFFFAOYSA-N
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Description

“2-(1,4-Dioxan-2-yl)acetohydrazide” is a chemical compound with the molecular formula C6H12N2O3 and a molecular weight of 160.17 . It is a derivative of hydrazide .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of cyanoacetyl hydrazine with 3-acetylpyridine . The reaction mixture is heated under reflux for 2 hours . The compound is also synthesized by coupling substituted aldehyde with 2-(5-cyano-6-oxo-3,4-diphenylpyridazine-1-6H-yl)acetohydrazide .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,4-dioxane ring attached to an acetohydrazide group . The compound’s InChI code is 1S/C6H12N2O3/c7-8-5(9)3-10-1-2-11-4-6(10)12/h6H,1-4H2,(H,8,9) .


Chemical Reactions Analysis

The compound “this compound” can undergo a series of heterocyclization reactions to give new heterocyclic compounds .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Compounds related to "2-(1,4-Dioxan-2-yl)acetohydrazide" serve as precursors in the synthesis of heterocyclic compounds, which have significant potential in pharmaceutical and chemical research. For instance, the reaction of substituted 2-alkyl-2H-tetrazol-5-ylhydrazones with electrophilic reagents yields new triazolotetrazoles, indicating the versatility of hydrazide compounds in synthesizing complex heterocycles (Butler & Scott, 1968). Similarly, Cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide, prepared by condensation in refluxing 1,4-dioxane, demonstrates the compound's utility in generating novel heterocyclic and spirooxoindole compounds (Mahmoud et al., 2013).

Environmental Pollutant Degradation

The degradation of environmental pollutants such as 1,4-dioxane, an EPA priority pollutant, has been a significant challenge. Studies have shown that compounds like "this compound" can be involved in degradation pathways. For example, the degradation mechanism of 1,4-dioxane in dilute aqueous solutions using the UV/Hydrogen Peroxide process has been investigated, highlighting the potential for complete mineralization of such contaminants (Stefan & Bolton, 1998).

Detection of Heavy Metals

The synthesis and application of related compounds for detecting carcinogenic heavy metals such as lead have been explored. The study involving (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide demonstrates the compound's efficacy in detecting lead using an electrochemical approach, indicating the broader applicability of such compounds in environmental monitoring and safety (Rahman et al., 2020).

Mechanism of Action

While the specific mechanism of action for “2-(1,4-Dioxan-2-yl)acetohydrazide” is not explicitly mentioned in the search results, it’s worth noting that hydrazide derivatives often exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, fungicidal, and antiviral activity .

properties

IUPAC Name

2-(1,4-dioxan-2-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c7-8-6(9)3-5-4-10-1-2-11-5/h5H,1-4,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAQJFQRFWNDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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